molecular formula C8H3BrF4O2 B2913321 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid CAS No. 2091606-46-9

2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid

Cat. No.: B2913321
CAS No.: 2091606-46-9
M. Wt: 287.008
InChI Key: DPBCHORANYZASW-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrF4O2 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective substituents onto the benzoic acid ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid finds applications in multiple scientific domains:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison: 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it suitable for specific synthetic and industrial applications .

Properties

IUPAC Name

2-bromo-4-fluoro-6-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-5-2-3(10)1-4(8(11,12)13)6(5)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBCHORANYZASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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